molecular formula C9H10N2O2 B1406068 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine CAS No. 1267987-80-3

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

Cat. No. B1406068
M. Wt: 178.19 g/mol
InChI Key: PCRBGUFGKVOFRC-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O2 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is 1S/C9H10N2O2/c1-10-9-11-7-5-6 (12-2)3-4-8 (7)13-9/h3-5H,1-2H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to chemical reaction databases or relevant literature .


Physical And Chemical Properties Analysis

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine is a solid at ambient temperature . Its molecular weight is 178.19 . For more detailed physical and chemical properties, it is recommended to refer to specialized databases or literature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that compounds related to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, like 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007).

Fungicidal and Fungistatic Properties

Certain derivatives of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine have been synthesized with fungicidal and fungistatic activity against various acute mycoses inducers. This research emphasizes the potential of these compounds in addressing fungal infections (Gol'dfarb et al., 1986).

Synthesis for Biological Study

6-Methoxy-2-benzoxazolinone, closely related to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, was synthesized for biological studies. This highlights the ongoing interest in this class of compounds for various scientific research applications (Richey et al., 1975).

Brine Shrimp Lethality Test and Bioactivity

1,3-benzoxazine and aminomethyl compounds derived from eugenol, which include structures similar to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine, were synthesized and tested for biological activity using brine shrimp lethality tests. The results suggested potential bioactivity worth further exploration (Rudyanto et al., 2014).

Nano-Structured Ceria (CeO2) Recovery

Research has also been conducted on the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, which include benzoxazine derivatives similar to 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine. This study demonstrates the diverse applications of these compounds beyond biological activity (Veranitisagul et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine are not specified in the search results. It’s possible that ongoing research is being conducted to explore its potential uses .

properties

IUPAC Name

5-methoxy-N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBGUFGKVOFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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